molecular formula C12H16ClN5 B8316678 2-Chloro-6-[(cyclopropyl)methylamino]-9-(2-propyl)purine

2-Chloro-6-[(cyclopropyl)methylamino]-9-(2-propyl)purine

Cat. No. B8316678
M. Wt: 265.74 g/mol
InChI Key: LUFVCWKGDHIRFB-UHFFFAOYSA-N
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Patent
US06413974B1

Procedure details

2-Chloro-6-[(cyclopropyl)methylamino]-9-(2-propyl)purine is prepared from 2,6-dichloro-9-(2-propyl)purine (See Example 15 for preparation), cyclopropylmethylamine, and triethylamine essentially as described above in Example 1, Scheme A, step b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]([CH3:13])[CH3:12])=[C:4](Cl)[N:3]=1.[CH:15]1([CH2:18][NH2:19])[CH2:17][CH2:16]1>C(N(CC)CC)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]([CH3:13])[CH3:12])=[C:4]([NH:19][CH2:18][CH:15]2[CH2:17][CH2:16]2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)NCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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